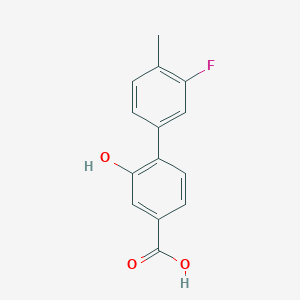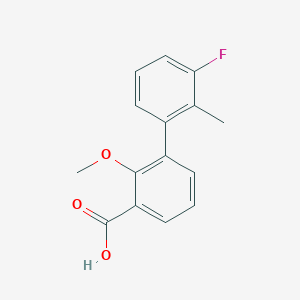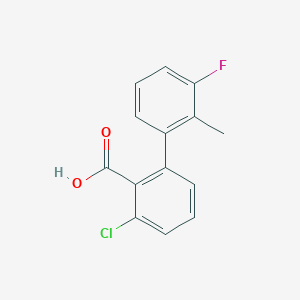
4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid (or 4-F3M-3HBA) is an organic compound that has been used in a range of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a useful tool in laboratory experiments.
科学研究应用
4-F3M-3HBA has a wide range of scientific research applications. In particular, it has been used in the study of enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effect of various drugs on cell proliferation, as well as the effect of various drugs on the expression of genes. In addition, 4-F3M-3HBA has been used in the study of the role of free radicals in the development of various diseases, such as cancer and cardiovascular disease.
作用机制
The mechanism of action of 4-F3M-3HBA is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought that 4-F3M-3HBA binds to the active sites of these enzymes, blocking their activity and thus inhibiting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F3M-3HBA are not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition of enzyme activity has been linked to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 4-F3M-3HBA has been found to reduce the expression of certain genes, such as those involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
The use of 4-F3M-3HBA in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it an attractive choice for researchers on a budget. Secondly, it is relatively easy to synthesize, meaning that it can be produced in large quantities with minimal effort. Finally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 4-F3M-3HBA in laboratory experiments. Firstly, the mechanism of action of 4-F3M-3HBA is not yet fully understood, meaning that the effects of the compound may not be fully predictable. Secondly, the compound has a relatively short half-life, meaning that it may not be suitable for long-term experiments. Finally, the compound may interact with other compounds, meaning that it may not be suitable for use in mixtures.
未来方向
The use of 4-F3M-3HBA in scientific research is still in its infancy, and there are many potential future directions. One potential direction is the use of 4-F3M-3HBA in the study of the role of free radicals in the development of various diseases, such as cancer and cardiovascular disease. Another potential direction is the use of 4-F3M-3HBA in the study of the effects of various drugs on cell proliferation and gene expression. Finally, 4-F3M-3HBA could be used to study the effects of various drugs on the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
合成方法
4-F3M-3HBA can be synthesized using a few different methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic hydrocarbon and an acyl chloride in the presence of an aluminium chloride catalyst. The reaction of 4-F3M-3HBA with an acyl chloride yields the desired product in high yields. Another method is the reaction of 4-F3M-3HBA with an alkyl halide in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in moderate yields.
属性
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLGQLXTYJATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689276 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-16-9 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














